2,2'-(2-chlorobenzene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione)
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Overview
Description
2-[2-CHLORO-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorinated phenyl group and two isoindole-1,3-dione moieties, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-CHLORO-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroaniline with phthalic anhydride under acidic conditions to form the intermediate 2-chloro-N-(2-carboxyphenyl)benzamide. This intermediate is then cyclized under dehydrating conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-CHLORO-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-CHLORO-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[2-CHLORO-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an allosteric modulator, binding to sites distinct from the active site and altering the activity of the target protein. This modulation can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA): Acts as a positive allosteric modulator of metabotropic glutamate receptors.
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid: Known for its applications in medicinal chemistry.
Uniqueness
2-[2-CHLORO-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its dual isoindole-1,3-dione moieties, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C22H11ClN2O4 |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
2-[3-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H11ClN2O4/c23-17-11-12(24-19(26)13-5-1-2-6-14(13)20(24)27)9-10-18(17)25-21(28)15-7-3-4-8-16(15)22(25)29/h1-11H |
InChI Key |
UGZHVJWWRGVEKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O)Cl |
Origin of Product |
United States |
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